molecular formula C13H11BrO B1277834 4-Bromo-4'-methoxybiphenyl CAS No. 58743-83-2

4-Bromo-4'-methoxybiphenyl

Cat. No. B1277834
CAS RN: 58743-83-2
M. Wt: 263.13 g/mol
InChI Key: CMYZTJCWFRFRIW-UHFFFAOYSA-N
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Patent
US06747027B1

Procedure details

Part B: 5.2 grams (20 mmol) of 4-(4′-bromophenyl)-anisole was dissolved in 100 mL of anhydrous tetrahydrofuran and placed under nitrogen to cool to −78 C. To this flask was added 8.0 mL of 2.5 molar butyl lithium over 10 minutes. In an adjacent flask was added 100 mL of anhydrous tetrahydrofuran which was cooled to −60 C and a stream of sulfur dioxide was added through a dispersion tube while the system is under nitrogen atmosphere. After the addition of approximately 10 mL of liquid sulfur dioxide the dispersion tube was removed and the cold sulfur dioxide solution was transferred by a cannula to the stirred aryl lithium solution over five minutes. After one hour at −70 C the contents were warmed to room temperature and the solution was concentrated to dryness to yield a crude lithium sulfinate. The crude lithium 4-(4′-methoxyphenyl)phenylsulfinic acid was slurried in 100 mL of dry hexanes under nitrogen atmosphere and cooled to 0 C. To this cooled suspension was added 2.45 grams (18.1 mmol) of sulfuryl chloride and the suspension was allowed to warm to room temperature. The contents were concentrated by rotory evaporation to yield 5.1 grams of crude 4-(4′-methoxyphenyl)phenyl-sulfonyl chloride which was purified by recrystallization from chloroform.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
lithium 4-(4′-methoxyphenyl)phenylsulfinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.45 g
Type
reactant
Reaction Step Seven
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C([Li])CCC.S(=O)=O.COC1C=CC(C2C=CC(S(O)=O)=CC=2)=CC=1.[Li].[S:42](Cl)([Cl:45])(=[O:44])=[O:43]>O1CCCC1>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([C:5]2[CH:6]=[CH:7][C:2]([S:42]([Cl:45])(=[O:44])=[O:43])=[CH:3][CH:4]=2)=[CH:9][CH:10]=1 |f:3.4,^1:40|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Five
Name
liquid
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Six
Name
lithium 4-(4′-methoxyphenyl)phenylsulfinic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)S(=O)O.[Li]
Step Seven
Name
Quantity
2.45 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Eight
Name
hexanes
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to −78 C
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −60 C
CUSTOM
Type
CUSTOM
Details
was removed
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to yield a crude lithium sulfinate
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0 C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The contents were concentrated by rotory evaporation

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.